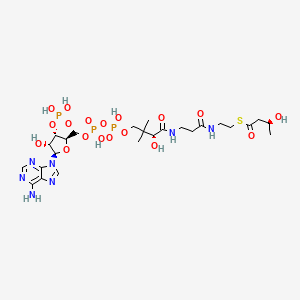
CID 6857657
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxidosulfur(.1+) is an inorganic radical cation and a sulfur oxide.
Aplicaciones Científicas De Investigación
Reversible and Spatiotemporal Control of Protein Function in Cells : CID is a valuable tool in studying various biological processes. It has seen progress in orthogonal and reversible systems, allowing control over protein function with precision and spatiotemporal resolution. This has primary applications in dissecting signal transductions and extending to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : CID has been integrated into proteolysis-targeting chimera-based platforms for inducible gene regulation and gene editing in mammalian cells. This system enables fine-tuning of gene expression and multiplexing biological signals for transient genome manipulation (Ma et al., 2023).
Insights into Cell Biology Problems : CID has resolved numerous problems in cell biology, especially in the study of lipid second messengers and small GTPases. It has helped in understanding the “signaling paradox” and led to advances in specificity and novel CID substrates (DeRose, Miyamoto, & Inoue, 2013).
Reversible Control of Protein-Protein Interactions : CID has been used for controlling peroxisome transport and mitotic checkpoint signaling in living cells, demonstrating enhanced control over protein-protein interactions with high spatiotemporal resolution (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Agriculture : In the field of agriculture, CID has been explored as a method for improving water use efficiency and productivity in crops like barley, showing potential for application in breeding programs (Anyia et al., 2007).
Chemically Inducible Trimerization Systems : Beyond dimerization, CID has been expanded to create trimerization systems, enabling new manipulations in live cells for cell biology and synthetic biology applications (Wu et al., 2020).
Propiedades
Fórmula molecular |
OS+ |
|---|---|
Peso molecular |
48.07 g/mol |
InChI |
InChI=1S/OS/c1-2/q+1 |
Clave InChI |
CYYOEZLVUNBAAF-UHFFFAOYSA-N |
SMILES canónico |
O=[S+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)

![2-(3-Chloro-6-methyl-8-phenyl-4,5,7,8-tetrahydrothieno[2,3-d]azepin-2-yl)propan-2-ol](/img/structure/B1242614.png)
![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide](/img/structure/B1242616.png)

![methyl (2R,10R,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1242620.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B1242622.png)





![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)
